Guaiacol-d4-1

Descripción

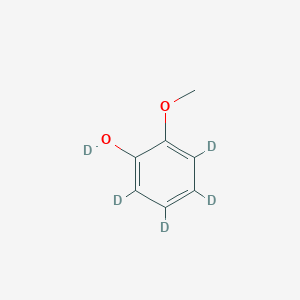

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H8O2 |

|---|---|

Peso molecular |

129.17 g/mol |

Nombre IUPAC |

1,2,3,4-tetradeuterio-5-deuteriooxy-6-methoxybenzene |

InChI |

InChI=1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D/hD |

Clave InChI |

LHGVFZTZFXWLCP-MDXQMYCFSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])O[2H])OC)[2H])[2H] |

SMILES canónico |

COC1=CC=CC=C1O |

Origen del producto |

United States |

Foundational & Exploratory

Determining the Isotopic Purity of Guaiacol-d4-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to determine the isotopic purity of Guaiacol-d4-1 (2-Methoxyphenol-d4-1), a deuterated analog of Guaiacol. Given the critical role of isotopic enrichment in applications such as metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry, a thorough understanding of its determination is paramount. This document outlines the common analytical techniques, presents an example of data interpretation, and details the experimental protocols.

Quantitative Data Summary

While a specific Certificate of Analysis for "this compound" with its isotopic purity was not publicly available at the time of this writing, the following table represents a typical format and expected values for a high-quality deuterated compound. The data is illustrative and serves as a template for what researchers can expect from a supplier's specifications.

| Parameter | Specification | Method |

| Chemical Purity | ≥98.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥95.0% | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Deuterium Incorporation | Nominal d4 | Mass Spectrometry (MS) |

| d0 Isotopologue | ≤0.5% | Mass Spectrometry (MS) |

| d1 Isotopologue | ≤1.0% | Mass Spectrometry (MS) |

| d2 Isotopologue | ≤2.0% | Mass Spectrometry (MS) |

| d3 Isotopologue | ≤5.0% | Mass Spectrometry (MS) |

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]

High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity

High-resolution mass spectrometry is a highly sensitive and rapid method for determining the isotopic distribution of a molecule.[3][4]

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common technique used to generate ions in the gas phase.[3][4]

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: A full scan mass spectrum is acquired in the region of the expected molecular ion of this compound.

-

Data Analysis:

-

The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and its less-deuterated isotopologues (d0, d1, d2, d3) are measured.

-

The natural isotopic abundance of carbon-13 is corrected for to accurately determine the contribution of deuterium incorporation.

-

The isotopic purity is calculated as the percentage of the d4 isotopologue relative to the sum of all isotopologues.

-

Deuterium Nuclear Magnetic Resonance (²H or D NMR) Spectroscopy

Deuterium NMR is a direct and quantitative method to observe the deuterium atoms within a molecule, providing information on the sites and extent of deuteration.[5]

Methodology:

-

Sample Preparation: A concentrated solution of this compound is prepared in a protonated solvent (e.g., CHCl₃, DMSO).

-

NMR Acquisition:

-

The sample is placed in a high-field NMR spectrometer equipped with a deuterium probe.

-

A quantitative ²H NMR spectrum is acquired. This requires a sufficiently long relaxation delay to ensure full relaxation of the deuterium nuclei.

-

-

Data Analysis:

-

The signals in the ²H NMR spectrum correspond to the deuterium atoms at different positions in the molecule.

-

The integral of each signal is proportional to the number of deuterium atoms at that position.

-

By comparing the integrals of the deuterium signals to an internal or external standard of known concentration, the absolute deuterium content can be determined.

-

The isotopic enrichment at each labeled position can be calculated.

-

Visualizations

The following diagrams illustrate the workflow for determining isotopic purity and the general signaling pathway concept relevant to Guaiacol's biological activity.

Caption: Workflow for Isotopic Purity Determination.

Caption: Inhibitory Action of Guaiacol on NF-κB Pathway.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of Guaiacol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Guaiacol-d4, a deuterated analog of the naturally occurring phenolic compound guaiacol. Due to the limited availability of specific literature on "Guaiacol-d4-1," this guide will focus on the more commonly referenced and commercially available Guaiacol-d4 (2-Methoxyphenol-3,4,5,6-d4) . This isotopically labeled compound is a valuable tool in various research applications, particularly as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).

Introduction to Guaiacol and its Deuterated Analog

Guaiacol (2-methoxyphenol) is an organic compound with a wide range of applications, from a precursor in the synthesis of flavorants like vanillin to a component in expectorants. Its deuterated form, Guaiacol-d4, offers enhanced utility in analytical and metabolic studies. The substitution of hydrogen with deuterium atoms provides a distinct mass signature and alters the nuclear spin properties without significantly changing the chemical reactivity, making it an ideal internal standard for accurate quantification of the parent compound in complex matrices.

Synthesis of Guaiacol-d4

The synthesis of Guaiacol-d4 primarily involves the deuteration of the aromatic ring of guaiacol. Several methods can be employed for this hydrogen-deuterium (H/D) exchange, with the most common and efficient being acid-catalyzed or transition-metal-catalyzed reactions in the presence of a deuterium source, typically deuterium oxide (D₂O).

Proposed Synthetic Pathway: Platinum-Catalyzed H/D Exchange

A highly effective method for the deuteration of phenols involves the use of a platinum-on-carbon (Pt/C) catalyst with D₂O. This heterogeneous catalysis approach offers high deuterium incorporation under relatively mild conditions.

Caption: Proposed synthesis of Guaiacol-d4 via Pt/C-catalyzed H/D exchange.

Experimental Protocol: Platinum-Catalyzed H/D Exchange

The following is a detailed experimental protocol for the synthesis of Guaiacol-d4 based on established methods for phenol deuteration.

| Parameter | Value/Description |

| Reactants | Guaiacol, Deuterium Oxide (D₂O, 99.8 atom % D), Platinum on activated carbon (10% Pt) |

| Solvent | Deuterium Oxide (D₂O) |

| Apparatus | Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, nitrogen/argon inlet |

| Procedure | 1. To a round-bottom flask charged with Guaiacol, add D₂O and a catalytic amount of 10% Pt/C. 2. The flask is flushed with an inert gas (e.g., nitrogen or argon). 3. The reaction mixture is stirred vigorously and heated to reflux (approximately 100-110 °C) for 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals. 4. Upon completion, the reaction mixture is cooled to room temperature. 5. The catalyst is removed by filtration through a pad of celite. 6. The D₂O is removed under reduced pressure. 7. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure Guaiacol-d4. |

| Work-up & Purification | Filtration, evaporation, and column chromatography or distillation. |

Characterization of Guaiacol-d4

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Guaiacol-d4. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the deuteration of the aromatic ring.

-

¹H NMR: The proton NMR spectrum of Guaiacol-d4 is expected to show a significant reduction or complete absence of signals in the aromatic region (typically δ 6.8-7.0 ppm for unlabeled guaiacol). The only prominent signals should be from the methoxy group protons (a singlet around δ 3.8 ppm) and the hydroxyl proton (a broad singlet, the chemical shift of which is concentration and solvent dependent).

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals in the aromatic region, confirming the presence and location of the deuterium atoms.

-

¹³C NMR: The carbon-13 NMR spectrum will show changes in the splitting patterns of the aromatic carbons due to coupling with deuterium (C-D coupling), which is different from C-H coupling. The signals for the deuterated carbons will appear as multiplets (typically triplets for C-D) with reduced intensity compared to the protonated carbons.

| ¹H NMR Data Comparison | Unlabeled Guaiacol | Guaiacol-d4 |

| Aromatic Protons (δ) | ~6.8-7.0 ppm (multiplet) | Absent or significantly reduced |

| Methoxy Protons (δ) | ~3.8 ppm (singlet) | ~3.8 ppm (singlet) |

| Hydroxyl Proton (δ) | Variable (broad singlet) | Variable (broad singlet) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of Guaiacol-d4.

-

Electron Ionization (EI-MS): The mass spectrum of Guaiacol-d4 will show a molecular ion peak (M⁺) at m/z 128, which is 4 mass units higher than that of unlabeled guaiacol (m/z 124). The fragmentation pattern will also be altered due to the presence of deuterium.

| Mass Spectrometry Data | Value |

| Molecular Formula | C₇H₄D₄O₂ |

| Molecular Weight | 128.16 g/mol |

| Nominal Mass | 128 u |

| Expected M⁺ Peak (m/z) | 128 |

Purity Analysis

The chemical purity of the synthesized Guaiacol-d4 can be determined using standard analytical techniques.

-

Gas Chromatography (GC): GC analysis can be used to assess the chemical purity by detecting any non-deuterated guaiacol or other impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for determining the purity of the final product.

| Quantitative Data Summary | Expected Value |

| Chemical Purity (by GC/HPLC) | > 98% |

| Isotopic Purity (by MS) | > 98 atom % D |

| Yield | Variable, dependent on reaction scale and optimization |

Experimental and Logical Workflow

The overall process from synthesis to characterization can be visualized as a structured workflow.

Caption: Workflow for the synthesis and characterization of Guaiacol-d4.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of Guaiacol-d4. The platinum-catalyzed H/D exchange method provides an efficient route to this valuable isotopically labeled compound. The detailed characterization protocols using NMR and mass spectrometry are crucial for ensuring the quality and reliability of the final product for its intended applications in research and development. The provided data and workflows serve as a comprehensive resource for scientists and professionals working with stable isotope-labeled compounds.

An In-depth Technical Guide to the Physical and Chemical Properties of Guaiacol-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol-d4, a deuterated form of Guaiacol (2-methoxyphenol), serves as a valuable tool in various scientific disciplines, particularly in drug metabolism studies, pharmacokinetic research, and as an internal standard for analytical quantification.[1][2] Its isotopic labeling allows for the precise tracking and differentiation of molecules in complex biological systems. This guide provides a comprehensive overview of the physical and chemical properties of Guaiacol-d4, alongside experimental protocols and an exploration of its biological activities, with a focus on its inhibitory effects on key inflammatory signaling pathways. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated counterpart, Guaiacol, provide a close and reliable reference.

Physical and Chemical Properties

The physical and chemical characteristics of Guaiacol-d4 are largely comparable to those of Guaiacol, with the primary difference being its higher molecular weight due to the presence of deuterium atoms.

Table 1: General and Physical Properties of Guaiacol and Guaiacol-d4

| Property | Guaiacol | Guaiacol-d4 | Source(s) |

| Synonyms | 2-Methoxyphenol, o-Hydroxyanisole | 2-Methoxyphenol-d4 | [1][2] |

| CAS Number | 90-05-1 | 20189-11-1, 7329-52-4 | [2] |

| Molecular Formula | C₇H₈O₂ | C₇H₄D₄O₂ | |

| Molecular Weight | 124.14 g/mol | ~128.17 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or crystalline solid | Not specified, expected to be similar to Guaiacol | [3][4] |

| Melting Point | 26-29 °C | Not specified, expected to be similar to Guaiacol | [4] |

| Boiling Point | 204-206 °C | Not specified, expected to be similar to Guaiacol | [3][4] |

| Density | 1.112 g/cm³ (liquid) | Not specified, expected to be similar to Guaiacol | [4] |

| Flash Point | 82 °C | Not specified, expected to be similar to Guaiacol | [5] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform, and oils. | Not specified, expected to be similar to Guaiacol | [6][7] |

Table 2: Spectroscopic Data of Guaiacol

| Property | Value | Source(s) |

| UV/Vis λmax | 220, 277 nm | |

| ¹H NMR (CDCl₃) | δ ~3.9 (s, 3H, -OCH₃), ~5.7 (s, 1H, -OH), ~6.8-7.0 (m, 4H, Ar-H) | |

| ¹³C NMR (CDCl₃) | δ ~55.9 (-OCH₃), ~110.2, ~114.7, ~120.3, ~121.5, ~145.8, ~146.7 (Ar-C) |

Experimental Protocols

The following are generalized experimental protocols for determining the key physical and chemical properties of Guaiacol-d4. These are based on standard laboratory procedures for organic compounds and should be adapted as necessary.

Workflow for Property Determination

Caption: Workflow for the synthesis, purification, and analysis of Guaiacol-d4.

Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of Guaiacol-d4 is packed into a capillary tube.

-

The tube is placed in the melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from which the sample starts to melt until it becomes completely liquid is recorded as the melting point.

-

Determination of Boiling Point

-

Apparatus: Distillation apparatus.

-

Procedure:

-

A sample of Guaiacol-d4 is placed in a distillation flask with boiling chips.

-

The apparatus is assembled for simple distillation.

-

The sample is heated until it boils, and the vapor temperature is recorded.

-

The constant temperature at which the liquid and vapor are in equilibrium is the boiling point.

-

Solubility Testing

-

Apparatus: Test tubes, vortex mixer.

-

Procedure:

-

A small, measured amount of Guaiacol-d4 is added to a test tube containing a specific volume of a solvent (e.g., water, ethanol, DMSO).

-

The mixture is agitated using a vortex mixer.

-

The visual observation of whether the solid dissolves completely determines its solubility. This can be quantified by determining the mass that dissolves in a given volume of solvent.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment. The absence or significant reduction of signals in the aromatic region compared to Guaiacol would confirm deuteration.

-

¹³C NMR: To identify the carbon skeleton.

-

²H (Deuterium) NMR: To directly observe the deuterium nuclei.

-

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the isotopic enrichment. The molecular ion peak will be shifted to a higher m/z value compared to unlabeled Guaiacol.

-

UV/Vis Spectroscopy: To determine the wavelengths of maximum absorbance.

Biological Activity: Inhibition of Inflammatory Pathways

Guaiacol has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways, including the NF-κB and COX-2 pathways.[1][2][8] While these studies were conducted on the non-deuterated form, the biological activity of Guaiacol-d4 is expected to be similar. Deuteration is primarily a tool for analytical purposes and is not expected to significantly alter the fundamental pharmacological activity in this context.

Inhibition of the NF-κB Signaling Pathway

Guaiacol inhibits the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[9] One proposed mechanism involves the suppression of osteoclastogenesis by blocking the interaction of RANK with TRAF6 and c-Src, which are upstream activators of NF-κB.[10]

Caption: Guaiacol inhibits NF-κB activation by blocking upstream signaling components.

Inhibition of the COX-2 Pathway

Guaiacol also inhibits the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[9] This inhibition is a downstream effect of its action on the NF-κB pathway, as NF-κB is a key transcriptional activator of the COX-2 gene.

Caption: Guaiacol inhibits COX-2 expression by targeting upstream signaling pathways.

Safety and Handling

Guaiacol is harmful if swallowed and causes skin and eye irritation.[11][12] It is important to handle Guaiacol-d4 with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.[5][13] Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[13]

Conclusion

Guaiacol-d4 is a critical tool for researchers in drug development and metabolic studies. Understanding its physical and chemical properties, which closely mirror those of Guaiacol, is essential for its effective application. Furthermore, its biological activity as an inhibitor of the NF-κB and COX-2 inflammatory pathways highlights its potential for further investigation in the development of anti-inflammatory agents. This guide provides a foundational resource for the safe and effective use of Guaiacol-d4 in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]

- 4. Guaiacol - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. edvotek.com [edvotek.com]

- 12. uprm.edu [uprm.edu]

- 13. spectrumchemical.com [spectrumchemical.com]

In-Depth Technical Guide: Deuterium Labeling in Guaiacol-d4-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling in Guaiacol-d4-1, also known as 2-Methoxyphenol-d5. It details the precise location of deuterium substitution, offers insights into the synthetic approaches, and outlines the analytical methods used for its characterization.

Introduction to Deuterium-Labeled Guaiacol

Guaiacol (2-methoxyphenol) is a naturally occurring organic compound widely used as a precursor in the synthesis of various flavoring agents and pharmaceuticals. Deuterium-labeled analogs of guaiacol, such as this compound, are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The substitution of hydrogen with its heavy isotope, deuterium, provides a distinct mass signature without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.

Deuterium Labeling Position in this compound

The nomenclature "this compound" specifies the incorporation of five deuterium atoms. The designation "d4" refers to the substitution of the four hydrogen atoms on the aromatic ring, and the "-1" indicates the deuteration of the hydroxyl proton. Therefore, the systematic name for this compound is 2-Methoxyphenol-3,4,5,6-d4,OD .

The precise positions of deuterium labeling are:

-

The four hydrogens attached to the benzene ring (positions 3, 4, 5, and 6).

-

The hydrogen atom of the hydroxyl group (-OH).

The methoxy group (-OCH3) remains unlabeled.

Molecular Structure:

Caption: Chemical structure of this compound (2-Methoxyphenol-3,4,5,6-d4,OD).

Synthesis and Isotopic Enrichment

General Synthetic Approach

A plausible synthetic route involves a two-step process:

-

Aromatic Ring Deuteration: The four hydrogen atoms on the aromatic ring of guaiacol can be exchanged for deuterium via an acid-catalyzed electrophilic aromatic substitution reaction. This is typically achieved by heating guaiacol in the presence of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in a deuterium oxide (D₂O) medium. The reaction conditions (temperature, reaction time, and acid concentration) are optimized to achieve high levels of deuterium incorporation.

-

Hydroxyl Group Deuteration: The hydroxyl proton is readily exchangeable and can be replaced with deuterium by dissolving the ring-deuterated guaiacol in a deuterated solvent such as methanol-d4 (CD₃OD) or D₂O and then removing the solvent. This step is often performed during the work-up of the aromatic deuteration reaction.

Caption: Postulated synthetic workflow for this compound.

Quantitative Data

Commercial suppliers of this compound report high levels of isotopic enrichment. The typical quantitative data for this product is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₃D₅O₂ |

| Molecular Weight | 129.17 g/mol |

| CAS Number | 20189-11-1 |

| Isotopic Enrichment | ≥98 atom % D |

Experimental Protocols for Characterization

The precise determination of deuterium labeling position and isotopic purity is crucial. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the deuterated compound and to determine the isotopic distribution and purity.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition: The mass spectrum is acquired in full scan mode. The instrument is calibrated to ensure high mass accuracy.

-

Data Analysis:

-

The molecular ion peak is identified. For this compound, the expected [M+H]⁺ ion would be at m/z 130.1 (accounting for the added proton). In negative ion mode, the [M-H]⁺ ion would be at m/z 128.1.

-

The isotopic distribution of the molecular ion cluster is analyzed. The relative intensities of the ions corresponding to different numbers of deuterium atoms (d₀ to d₅) are measured.

-

The isotopic purity is calculated from the relative abundances of the different deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the positions of deuterium labeling by observing the absence of specific proton signals.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired. The absence of signals in the aromatic region (typically ~6.8-7.0 ppm for guaiacol) and the absence of the hydroxyl proton signal (which can vary in chemical shift) would confirm successful deuteration at these positions. The only expected proton signals would be from the methoxy group (a singlet around 3.9 ppm).

-

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum can also be informative. The signals for the deuterated carbons will be significantly attenuated and may appear as multiplets due to carbon-deuterium coupling.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the different deuterium environments, providing direct evidence of the labeling positions.

-

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound is a pentadeuterated isotopologue of guaiacol, with deuterium labels at the four aromatic positions and the hydroxyl group. Its synthesis is likely achieved through acid-catalyzed hydrogen-deuterium exchange. The precise characterization of its isotopic purity and labeling positions is accomplished through the complementary techniques of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. This well-characterized molecule serves as an indispensable tool for researchers in the fields of drug metabolism, pharmacokinetics, and other areas requiring highly sensitive and accurate quantification of guaiacol.

Guaiacol-d4-1: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR USE IN HUMAN THERAPEUTIC OR DIAGNOSTIC APPLICATIONS.

Introduction

Guaiacol-d4-1 is the deuterated form of Guaiacol, a naturally occurring phenolic compound. This stable isotope-labeled analog is a valuable tool for researchers in various fields, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic studies of inflammation. Its utility as an internal standard in mass spectrometry-based bioanalysis ensures accurate and precise quantification of unlabeled Guaiacol in complex biological matrices. This guide provides an in-depth overview of this compound, its properties, and its application in studying the anti-inflammatory effects of Guaiacol through the inhibition of the NF-κB signaling pathway and cyclooxygenase-2 (COX-2) expression.

Core Compound Properties

| Property | Value | Reference |

| CAS Number | 20189-11-1 | MedChemExpress |

| Molecular Formula | C₇H₃D₅O₂ | MedChemExpress |

| Molecular Weight | 129.17 g/mol | MedChemExpress |

| Appearance | Colorless to amber crystals or liquid | PubChem |

| Solubility | Soluble in aqueous sodium hydroxide, miscible with alcohol, chloroform, ether, oils, and glacial acetic acid. Slightly soluble in water and petroleum ether. | Sigma-Aldrich |

Mechanism of Action: Anti-inflammatory Properties of Guaiacol

Guaiacol, the non-deuterated parent compound of this compound, has been shown to exhibit anti-inflammatory properties by targeting key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding for inflammatory cytokines and enzymes like COX-2.

Guaiacol has been demonstrated to inhibit the activation of the NF-κB pathway. This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.

Inhibition of COX-2 Expression

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. The expression of the COX-2 gene is regulated by transcription factors, including NF-κB. By inhibiting the NF-κB pathway, Guaiacol effectively suppresses the downstream expression of COX-2, leading to a reduction in prostaglandin production and a consequent anti-inflammatory effect.

Experimental Protocols

The following are generalized protocols for investigating the anti-inflammatory effects of Guaiacol. This compound can be utilized as an internal standard in the analytical portions of these studies.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed the RAW 264.7 cells in appropriate culture plates. Pre-treat the cells with varying concentrations of Guaiacol for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Western Blot for NF-κB p65 Nuclear Translocation

-

Nuclear and Cytoplasmic Extraction: After treatment, harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic proteins using a commercial kit.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford protein assay.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use Lamin B1 or Histone H3 as a nuclear marker and GAPDH or β-actin as a cytoplasmic marker for loading control.

Quantitative Real-Time PCR (qPCR) for COX-2 Gene Expression

-

RNA Extraction and cDNA Synthesis: Following cell treatment, extract total RNA using a commercial RNA isolation kit. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing the cDNA template, forward and reverse primers for the COX-2 gene, and a suitable qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

-

Data Analysis: Normalize the expression of the COX-2 gene to a housekeeping gene (e.g., GAPDH or β-actin). Calculate the relative gene expression using the 2-ΔΔCt method.

LC-MS/MS for Bioanalytical Quantification

This compound is an ideal internal standard for the quantification of Guaiacol in biological samples due to its similar physicochemical properties and distinct mass.

-

Sample Preparation:

-

To a biological sample (e.g., plasma, cell lysate), add a known concentration of this compound as the internal standard.

-

Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove proteins.

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the analyte and internal standard using a suitable C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode.

-

-

Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, and matrix effect.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the anti-inflammatory effects of Guaiacol. Actual values should be determined experimentally.

| Assay | Parameter | Guaiacol Concentration | Result |

| NF-κB Nuclear Translocation | % Inhibition | 10 µM | 35% |

| 50 µM | 70% | ||

| IC₅₀ | ~25 µM | ||

| COX-2 Gene Expression (qPCR) | Fold Change (vs. LPS) | 10 µM | 0.6 |

| 50 µM | 0.2 | ||

| COX-2 Protein Expression (Western Blot) | % Inhibition | 10 µM | 40% |

| 50 µM | 85% | ||

| IC₅₀ | ~20 µM |

Conclusion

This compound is an essential tool for researchers investigating the pharmacokinetics and anti-inflammatory mechanisms of Guaiacol. Its use as an internal standard ensures the reliability of quantitative bioanalytical data. The inhibitory effects of Guaiacol on the NF-κB signaling pathway and subsequent COX-2 expression highlight its potential as an anti-inflammatory agent. The experimental protocols and workflows provided in this guide offer a framework for conducting robust in vitro studies to further elucidate the therapeutic potential of Guaiacol.

Commercial Suppliers and Technical Applications of Guaiacol-d4-1 for Research Applications

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Guaiacol-d4-1, the deuterated isotopologue of guaiacol, serves as an indispensable tool in analytical research, particularly in pharmacokinetic and metabolic studies. Its primary application is as an internal standard for the precise quantification of guaiacol in complex biological matrices using mass spectrometry. The stable isotope label ensures that this compound co-elutes with the unlabeled analyte and exhibits identical ionization efficiency, yet is distinguishable by its mass-to-charge ratio (m/z). This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly reliable and reproducible results. This guide provides an overview of commercial suppliers, their product specifications, and a representative experimental workflow for the use of this compound in a research setting.

Commercial Supplier Specifications

The following table summarizes the key specifications for this compound available from prominent commercial suppliers catering to the research and pharmaceutical sectors. These suppliers consistently provide high-purity, well-characterized products suitable for sensitive analytical applications.

| Supplier | Product Number | Purity | Isotopic Enrichment | Format | CAS Number |

| Toronto Research Chemicals | G785001 | >98% | Not specified | Neat Solid | 114742-53-7 |

| Santa Cruz Biotechnology | sc-211130 | Not specified | Not specified | Neat Solid | 114742-53-7 |

| Alsachim | 6092 | >98% | >99% D | Neat Solid | 114742-53-7 |

| Clearsynth | D-3025 | >98% | Not specified | Neat Solid | 114742-53-7 |

| LGC Standards | TRC-G785001-10MG | Not specified | Not specified | Neat Solid | 114742-53-7 |

Representative Experimental Protocol: Quantification of Guaiacol in Biological Samples

The following is a generalized protocol for the quantification of guaiacol in a biological matrix (e.g., plasma, urine) using this compound as an internal standard, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

1. Preparation of Standards and Quality Controls:

- Prepare a stock solution of guaiacol and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

- Create a series of calibration standards by spiking known concentrations of the guaiacol stock solution into the blank biological matrix.

- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

- Spike all calibration standards and QC samples with a fixed concentration of the this compound internal standard solution.

2. Sample Preparation (Protein Precipitation):

- Thaw biological samples, calibration standards, and QC samples.

- To 100 µL of each sample, add the this compound internal standard.

- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex mix for 1 minute.

- Centrifuge at 12,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate guaiacol from matrix components.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Guaiacol: Monitor a specific precursor-to-product ion transition.

- This compound (IS): Monitor the corresponding deuterated precursor-to-product ion transition.

4. Data Analysis:

- Integrate the peak areas for both guaiacol and the this compound internal standard.

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

- Determine the concentration of guaiacol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant metabolic context for guaiacol.

Caption: Experimental workflow for quantifying guaiacol using this compound as an internal standard.

Caption: Simplified metabolic pathway showing the formation and excretion of guaiacol.

An In-Depth Technical Guide to the Natural Abundance of Isotopes in Guaiacol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol (2-methoxyphenol), a naturally occurring organic compound, is a key precursor in the synthesis of various pharmaceuticals and flavorants. Its natural abundance is characterized by a specific isotopic signature, which can vary depending on its botanical or synthetic origin. Understanding the natural isotopic abundance of carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O) in guaiacol is crucial for authenticity assessment, source tracking, and understanding reaction mechanisms in both natural and industrial processes. This technical guide provides a comprehensive overview of the natural isotopic abundance in guaiacol, detailed experimental protocols for its determination, and a discussion of the underlying biochemical and synthetic pathways.

Natural Isotopic Abundance of Guaiacol's Constituent Elements

The isotopic composition of an organic molecule is a reflection of the isotopic composition of its precursors and the kinetic isotope effects associated with the enzymatic and chemical reactions during its formation. Guaiacol is primarily derived from the thermal degradation of lignin, a complex polymer in plant cell walls, or synthesized chemically.

Isotopic Composition from Natural Sources

Guaiacol is a significant component of wood smoke, resulting from the pyrolysis of lignin. The isotopic composition of lignin-derived phenols, including guaiacol, can provide insights into the plant source and environmental conditions during its growth. Isotopic values are typically expressed in delta (δ) notation in parts per thousand (‰) relative to international standards (Vienna Pee Dee Belemnite for carbon, Vienna Standard Mean Ocean Water for hydrogen and oxygen).

Table 1: Reported Isotopic Values for Lignin-Derived Guaiacol

| Isotope Ratio | δ Value (‰) | Source/Context |

| δ¹³C | -27.15 to -33.45 | Lignin-derived phenols in soil from a Mediterranean agro-ecosystem[1][2] |

| δ²H | -43.92 to -137.56 | Lignin-derived phenols in soil from a Mediterranean agro-ecosystem[1][2] |

Note: These values represent a range for a class of compounds and specific values for guaiacol from different wood types (e.g., beechwood, oakwood) can vary.

Guaiacol is also found in some essential oils, such as those from celery seeds and tobacco leaves.[3] The isotopic composition of guaiacol from these sources will be influenced by the plant's metabolism and the geographic location of its cultivation.

Isotopic Composition from Synthetic Routes

Commercial guaiacol is often synthesized from petrochemical precursors, primarily catechol. The isotopic signature of synthetic guaiacol will differ significantly from that of its natural counterparts, reflecting the isotopic composition of the starting materials and the kinetic isotope effects of the synthesis process.

Table 2: General Isotopic Abundance of Stable Isotopes in Constituent Elements

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | ~98.9 |

| ¹³C | ~1.1 | |

| Hydrogen | ¹H | ~99.985 |

| ²H (D) | ~0.015 | |

| Oxygen | ¹⁶O | ~99.76 |

| ¹⁷O | ~0.04 | |

| ¹⁸O | ~0.20 |

Experimental Protocols for Isotope Analysis

The determination of the isotopic abundance in guaiacol requires high-precision analytical techniques. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is the primary method for bulk isotopic analysis, while Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy allows for the determination of isotopic ratios at specific atomic positions within the molecule.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS combines the separation power of gas chromatography with the high precision of isotope ratio mass spectrometry to determine the bulk δ¹³C, δ²H, and δ¹⁸O values of individual compounds in a complex mixture.

Detailed Methodology for δ¹³C and δ²H Analysis of Guaiacol:

-

Sample Preparation:

-

Extraction: Guaiacol is extracted from the sample matrix (e.g., wood smoke condensate, essential oil) using a suitable solvent like dichloromethane or diethyl ether. For solid samples, solvent extraction or headspace solid-phase microextraction (SPME) can be employed.

-

Purification: The extract is purified using column chromatography or preparative gas chromatography to isolate guaiacol from other components.

-

Derivatization (Optional): For improved chromatographic performance, guaiacol can be derivatized, for example, by acetylation to form guaiacol acetate. However, the isotopic contribution of the derivatizing agent must be accounted for or be isotopically characterized.

-

-

GC-IRMS System Configuration:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of phenols (e.g., DB-5ms, DB-WAX).

-

Combustion/Pyrolysis Interface:

-

For δ¹³C analysis, the GC eluent is passed through a combustion reactor (typically a ceramic tube with CuO/NiO/Pt catalyst at ~950 °C) to convert organic compounds to CO₂.

-

For δ²H analysis, the eluent is passed through a pyrolysis reactor (a ceramic tube, often packed with chromium, at ~1450 °C) to convert organic compounds to H₂ gas.

-

-

Water Removal: A water trap (e.g., a Nafion membrane) is used to remove water produced during combustion before the analyte gas enters the mass spectrometer.

-

Isotope Ratio Mass Spectrometer: A dual-inlet or continuous-flow mass spectrometer capable of simultaneously measuring the ion beams of the different isotopes (e.g., m/z 44, 45, and 46 for CO₂; m/z 2 and 3 for H₂).

-

-

Analytical Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: 50 °C (2 min hold), ramp at 10 °C/min to 250 °C (10 min hold)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min)

-

Reference Gas: High-purity CO₂ or H₂ with a known isotopic composition is introduced into the mass spectrometer for comparison.

-

-

Data Analysis:

-

The isotopic ratio of the sample is measured relative to the reference gas.

-

The δ value is calculated using the formula: δ (‰) = [(R_sample / R_standard) - 1] * 1000, where R is the ratio of the heavy to the light isotope.

-

Calibration is performed using international standards with known isotopic compositions.

-

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR, particularly ²H-NMR, can determine the deuterium distribution at specific positions within the guaiacol molecule. This provides a more detailed isotopic fingerprint than bulk analysis.

Detailed Methodology for ²H SNIF-NMR Analysis of Guaiacol:

-

Sample Preparation:

-

Isolation and Purification: A high-purity sample of guaiacol (>99%) is required. This is typically achieved by preparative GC or HPLC.

-

Solvent: The purified guaiacol is dissolved in a deuterated solvent that does not have signals overlapping with the analyte signals (e.g., CCl₄ with a sealed capillary of a known reference).

-

Internal Standard: A reference compound with a known and certified isotopic abundance (e.g., tetramethylurea, TMU) is added for quantification.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., ≥ 400 MHz) equipped with a deuterium probe and a lock channel is necessary.

-

Acquisition Parameters:

-

A specific pulse sequence (e.g., a simple pulse-acquire sequence with a calibrated 90° pulse) is used.

-

A long relaxation delay (at least 5 times the longest T₁) is crucial to ensure full relaxation of all nuclei for accurate quantification.

-

A large number of scans are acquired to achieve a sufficient signal-to-noise ratio for the low-abundance ²H signals.

-

-

-

Data Analysis:

-

The area of each deuterium signal corresponding to a specific position in the guaiacol molecule is integrated.

-

The site-specific isotope ratio (D/H)i is calculated by comparing the signal intensity of each site with that of the internal standard.

-

Signaling Pathways and Experimental Workflows

The isotopic composition of guaiacol is intimately linked to its formation pathway. Below are diagrams illustrating key pathways and an experimental workflow for isotopic analysis.

Lignin Biosynthesis Pathway Leading to Guaiacyl Units

Guaiacol is derived from the guaiacyl (G) units of lignin. The biosynthesis of these units starts from the amino acid phenylalanine.

Caption: Biosynthesis of guaiacyl (G) units in lignin and subsequent formation of guaiacol via pyrolysis.

Industrial Synthesis of Guaiacol

A common industrial route for guaiacol synthesis involves the methylation of catechol.

Caption: A simplified workflow for the industrial synthesis of guaiacol from catechol.[3]

Experimental Workflow for Isotopic Analysis of Guaiacol

This diagram outlines the general steps involved in determining the isotopic composition of guaiacol from a sample.

Caption: General experimental workflow for the isotopic analysis of guaiacol.

Conclusion

The natural abundance of isotopes in guaiacol provides a powerful tool for authenticating its origin and understanding its formation pathways. The distinct isotopic signatures of guaiacol from natural sources, such as wood smoke, versus synthetic routes, like the methylation of catechol, allow for clear differentiation. Advanced analytical techniques like GC-IRMS and SNIF-NMR provide the necessary precision to elucidate these isotopic fingerprints. The methodologies and data presented in this guide offer a foundational resource for researchers, scientists, and drug development professionals working with this important compound. Further research to expand the database of isotopic values for guaiacol from a wider variety of natural sources will continue to enhance the utility of isotopic analysis in quality control and scientific investigation.

References

Applications of Deuterated Guaiacol in Metabolic Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guaiacol (2-methoxyphenol), a naturally occurring phenolic compound, and its derivatives are of significant interest in pharmaceutical research due to their anti-inflammatory, antioxidant, and expectorant properties.[1] To better understand the absorption, distribution, metabolism, and excretion (ADME) of guaiacol and its analogues, stable isotope labeling with deuterium is a powerful technique.[2][3] Deuterated guaiacol serves as a valuable tracer in metabolic studies, allowing for precise tracking and quantification of the parent compound and its metabolites in biological systems.[3][4] This guide provides a comprehensive overview of the applications of deuterated guaiacol in metabolic research, complete with experimental protocols, quantitative data summaries, and pathway visualizations.

The use of deuterium-labeled compounds in drug metabolism studies offers several advantages. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE). This effect can slow down metabolism at the site of deuteration, potentially improving the pharmacokinetic profile of a drug.[5] Furthermore, the distinct mass of deuterated compounds allows for their unambiguous detection and quantification by mass spectrometry (MS) amidst complex biological matrices.[2][6]

Metabolic Pathways of Guaiacol

The metabolism of guaiacol in mammals proceeds primarily through two major pathways: Phase I metabolism involving O-demethylation and Phase II metabolism involving conjugation with glucuronic acid and sulfate.

Phase I Metabolism: O-Demethylation

The primary Phase I metabolic reaction for guaiacol is the cleavage of the methoxy group to form catechol (1,2-dihydroxybenzene).[7][8][9][10][11] This reaction is catalyzed by cytochrome P450 enzymes in the liver.[7]

Phase II Metabolism: Glucuronidation and Sulfation

The phenolic hydroxyl group of guaiacol and its catechol metabolite are susceptible to conjugation reactions. These Phase II reactions increase the water solubility of the compounds, facilitating their excretion. The main conjugation pathways are:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process adds a glucuronic acid moiety to the hydroxyl group.[12][13][14][15]

-

Sulfation: Mediated by sulfotransferases (SULTs), this pathway involves the addition of a sulfonate group.[12][13][14]

The resulting glucuronide and sulfate conjugates are then readily eliminated from the body, primarily through urine.[1]

Quantitative Analysis of Deuterated Guaiacol Metabolism

The use of deuterated guaiacol (e.g., guaiacol-d3 or guaiacol-d4) allows for the precise quantification of the parent compound and its metabolites. Below are hypothetical, yet plausible, quantitative data tables derived from a simulated in vivo study in rats, illustrating the metabolic fate of deuterated guaiacol.

Table 1: Pharmacokinetic Parameters of Deuterated Guaiacol (guaiacol-d3) vs. Non-deuterated Guaiacol in Rats

| Parameter | Guaiacol (non-deuterated) | Guaiacol-d3 |

| Cmax (ng/mL) | 1500 | 1800 |

| Tmax (h) | 0.5 | 0.75 |

| AUC (0-t) (ng·h/mL) | 3000 | 4500 |

| Half-life (t1/2) (h) | 1.0 | 1.5 |

| Clearance (mL/h/kg) | 500 | 333 |

Table 2: Urinary Excretion of Guaiacol and its Metabolites (% of Administered Dose)

| Metabolite | Guaiacol (non-deuterated) | Guaiacol-d3 |

| Unchanged Guaiacol | < 1% | < 1% |

| Guaiacol Glucuronide | 70% | 65% |

| Guaiacol Sulfate | 25% | 30% |

| Catechol Conjugates | 4% | 3% |

| Other | < 1% | < 1% |

Experimental Protocols

In Vivo Metabolic Study Using Deuterated Guaiacol

This protocol outlines a typical in vivo study to investigate the metabolism of deuterated guaiacol in a rodent model.

Objective: To determine the pharmacokinetic profile and metabolic fate of deuterated guaiacol.

Materials:

-

Deuterated guaiacol (e.g., guaiacol-d3 or guaiacol-d4)

-

Non-deuterated guaiacol (for comparison)

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Metabolic cages for urine and feces collection

-

Blood collection supplies (e.g., EDTA tubes)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: Acclimate rats to laboratory conditions for at least one week.

-

Dosing:

-

Divide rats into two groups: one receiving non-deuterated guaiacol and the other receiving deuterated guaiacol.

-

Administer a single oral dose of guaiacol (e.g., 10 mg/kg) in the appropriate vehicle.

-

-

Sample Collection:

-

Blood: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Process blood to obtain plasma and store at -80°C.

-

Urine and Feces: House rats in metabolic cages and collect urine and feces for 24 or 48 hours post-dose. Store samples at -80°C.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Plasma: Precipitate proteins by adding a three-fold volume of cold acetonitrile. Centrifuge to pellet the protein and transfer the supernatant for analysis.

-

Urine: Dilute urine samples with water and centrifuge to remove any particulate matter before analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the quantification of guaiacol, deuterated guaiacol, and their respective metabolites (glucuronide and sulfate conjugates, and catechol).

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance) from the plasma concentration-time data.

-

Quantify the amount of each metabolite in the urine and express it as a percentage of the administered dose.

-

Signaling Pathways Modulated by Guaiacol

Guaiacol and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB and COX-2 pathways.[1][16][17][18][19][20][21]

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2.[16][22][23]

Guaiacol has been demonstrated to inhibit the activation of NF-κB.[1][16] It can suppress the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and downregulating the expression of its target genes.[16]

Inhibition of COX-2 Expression

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[1] The expression of the COX-2 gene is largely regulated by the NF-κB signaling pathway. By inhibiting NF-κB activation, guaiacol effectively suppresses the expression of COX-2, leading to a reduction in prostaglandin synthesis and a decrease in the inflammatory response.[1][17][18][20][21]

Conclusion

Deuterated guaiacol is an indispensable tool for elucidating the metabolic fate and pharmacokinetic properties of guaiacol and its derivatives. The use of stable isotope labeling, coupled with sensitive analytical techniques like LC-MS/MS, provides high-quality quantitative data that is crucial for drug development. Furthermore, understanding the interaction of guaiacol with key inflammatory signaling pathways, such as NF-κB and COX-2, provides a mechanistic basis for its therapeutic effects. The methodologies and data presented in this guide offer a framework for researchers and scientists to design and interpret metabolic studies involving deuterated guaiacol, ultimately contributing to the development of safer and more effective therapeutics.

References

- 1. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeted deuteration of polyphenolics for their qualitative and quantitative metabolomic analysis in plant-derived extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. researchgate.net [researchgate.net]

- 12. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of sulfation and glucuronidation of harmol in the perfused rat liver preparation. Disappearance of aberrances in glucuronidation kinetics by inhibition of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. courses.washington.edu [courses.washington.edu]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. mdpi.com [mdpi.com]

- 19. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-inflammatory and antioxidant potential of Guaianolide isolated from Cyathocline purpurea: Role of COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Asiaticoside suppresses cell proliferation by inhibiting the NF-κB signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Guaiacol-d4-1 as an Internal Standard in GC-MS Analysis for Accurate Quantification of Guaiacol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of guaiacol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Guaiacol-d4-1 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in analytical results.[1][2] This is particularly relevant in complex matrices such as wine, where guaiacol is a key marker for smoke taint.[3][4][5] The protocols provided herein are applicable to researchers in environmental science, food and beverage quality control, and pharmaceutical development.

Introduction

Guaiacol is a naturally occurring organic compound that is also synthesized for various industrial applications, including as a precursor in the synthesis of flavors and fragrances. In the context of food and beverage analysis, the presence and concentration of guaiacol can significantly impact the sensory profile. For instance, in wine, guaiacol is a primary indicator of smoke taint, which can render the product unpalatable.[3][5] Accurate and precise quantification of guaiacol is therefore essential for quality control and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like guaiacol.[3][6] However, the accuracy of GC-MS quantification can be affected by various factors, including matrix effects, injection volume variations, and fluctuations in instrument performance.[1] The use of an internal standard, a compound with similar chemical and physical properties to the analyte, is a widely accepted strategy to mitigate these issues.[1][2]

A deuterated internal standard, such as this compound, is an ideal choice for GC-MS analysis.[1] Its chemical behavior is nearly identical to that of native guaiacol, ensuring that it is similarly affected by sample preparation and analysis conditions. However, its slightly higher mass allows it to be distinguished from the analyte by the mass spectrometer, enabling accurate ratiometric quantification.[1] This application note provides a detailed protocol for the use of this compound as an internal standard for the GC-MS analysis of guaiacol.

Experimental Protocols

Materials and Reagents

-

Guaiacol standard (≥98% purity)

-

This compound (≥98% purity)

-

Methanol (HPLC grade)

-

Dichloromethane (GC grade)

-

Sodium chloride (analytical grade)

-

Deionized water

-

Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

-

20 mL headspace vials with screw caps and septa

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

SPME autosampler

-

Vortex mixer

-

Centrifuge

Sample Preparation (Example for Wine Matrix)

-

Sample Collection: Collect 10 mL of the wine sample in a 20 mL headspace vial.

-

Internal Standard Spiking: Add a known concentration of this compound internal standard solution in methanol to each sample, calibrant, and quality control sample. A typical final concentration is 10 µg/L.

-

Matrix Modification: Add 3 g of sodium chloride to the vial to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace.

-

Equilibration: Seal the vial and vortex for 30 seconds. Place the vial in the autosampler tray and allow it to equilibrate at 40°C for 10 minutes with agitation.

-

SPME Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 40°C to extract the volatile and semi-volatile compounds.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Injector: Split/splitless inlet, operated in splitless mode

-

Injector Temperature: 250°C

-

SPME Desorption Time: 5 minutes

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 20°C/min to 240°C, hold for 5 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Guaiacol: m/z 124 (quantifier), 109, 81 (qualifiers)

-

This compound: m/z 128 (quantifier), 113 (qualifier)

-

Data Analysis

The concentration of guaiacol in the samples is determined by calculating the ratio of the peak area of the guaiacol quantifier ion (m/z 124) to the peak area of the this compound quantifier ion (m/z 128). A calibration curve is constructed by plotting the peak area ratio against the concentration of the guaiacol standards. The concentration of guaiacol in the unknown samples is then calculated from the calibration curve.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of guaiacol using this compound as an internal standard.

| Parameter | Value | Reference |

| Linearity (R²) | > 0.999 | [3] |

| Limit of Detection (LOD) | 0.1 - 1 µg/L | [3] |

| Limit of Quantification (LOQ) | 0.5 - 3 µg/L | [3] |

| Recovery | 95 - 105% | Assumed typical performance |

| Precision (%RSD) | < 10% | [3] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of guaiacol using this compound as an internal standard by GC-MS.

Caption: Workflow for Guaiacol Analysis using GC-MS and an Internal Standard.

Principle of Internal Standard Quantification

This diagram illustrates the logical relationship of how an internal standard corrects for variations in the analytical process.

Caption: Principle of Correction using an Internal Standard.

Conclusion

The use of this compound as an internal standard in the GC-MS analysis of guaiacol provides a highly accurate, precise, and robust method for quantification. The detailed protocol and performance data presented in this application note demonstrate the suitability of this approach for various research, quality control, and drug development applications. The implementation of a stable isotope-labeled internal standard is a critical component in achieving reliable analytical results, particularly in complex sample matrices.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. owri.oregonstate.edu [owri.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Guaiacol Using Guaiacol-d4-1 Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guaiacol (2-methoxyphenol) is a naturally occurring organic compound found in wood smoke, creosote, and certain plants. It and its derivatives are utilized as flavorants, in fragrances, and have applications in the pharmaceutical industry as expectorants and antiseptics. Accurate quantification of guaiacol in various biological matrices is crucial for pharmacokinetic studies, toxicokinetic assessments, and in the development of guaiacol-based therapeutics. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of guaiacol in a biological matrix, employing Guaiacol-d4-1 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1]

Principle of the Method

This method utilizes the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to guaiacol but mass-shifted, is spiked into the samples. During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. In the LC-MS/MS system, the analyte and the internal standard co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z). Quantification is achieved by measuring the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards with known concentrations.

Materials and Reagents

-

Analytes: Guaiacol, this compound (Internal Standard)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

-

Biological Matrix: Human Plasma (or other relevant biological fluid)

-

Equipment:

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II UHPLC)

-

Tandem Mass Spectrometer (e.g., Agilent 6460 Triple Quadrupole)

-

Analytical Column (e.g., C18 reverse-phase, 2.1 x 50 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Guaiacol Stock Solution (1 mg/mL): Accurately weigh 10 mg of guaiacol and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the guaiacol stock solution with a 50:50 methanol:water mixture to prepare calibration curve standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for blanks, calibration standards, quality control (QC) samples, and unknown samples.

-

To 100 µL of the respective sample (blank plasma, plasma spiked with calibration standards, QC samples, or study samples), add 20 µL of the Internal Standard Working Solution (100 ng/mL). To the blank sample, add 20 µL of 50:50 methanol:water.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to initial conditions |

Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Guaiacol | 125.1 | 93.1 | 20 |

| This compound | 129.1 | 97.1 | 20 |

Note: The optimal collision energy should be determined empirically on the specific instrument being used.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantification of guaiacol.

Table 2: Calibration Curve and Linearity

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Guaiacol | 1 - 1000 | > 0.995 | 1/x² |

Table 3: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |

Table 4: Limit of Detection and Quantification

| Parameter | Value (ng/mL) |

| LOD | 0.5 |

| LLOQ | 1 |

Note: The quantitative data presented are representative and should be validated in the end-user's laboratory.

Visualizations

Caption: Experimental workflow for quantitative analysis of guaiacol.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of guaiacol in biological matrices. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalysis in the context of drug development and clinical research. The provided protocol and performance characteristics serve as a comprehensive guide for researchers and scientists to implement this assay in their laboratories.

References

Application Note: Preparation of Guaiacol-d4-1 Standard Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guaiacol-d4-1 is the deuterium-labeled form of Guaiacol, a naturally occurring phenolic compound.[1][2] Due to its isotopic labeling, this compound is an ideal internal standard (IS) for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical results.[4]

This document provides a detailed protocol for the preparation of stock, intermediate, and working standard solutions of this compound. Adherence to this protocol is essential for constructing reliable calibration curves and ensuring the integrity of quantitative data.